Erbium(III) bromide hydrate

描述

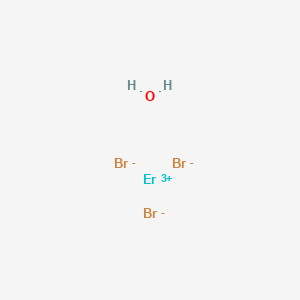

Erbium(III) bromide hydrate is a chemical compound with the formula ErBr₃·xH₂O. It is a violet crystalline solid that is highly soluble in water. This compound is used in various applications, including water treatment, chemical analysis, and crystal growth .

作用机制

Target of Action

Erbium(III) bromide hydrate, with the chemical formula ErBr3·xH2O , is a compound of the rare earth metal erbiumLike other metal bromide compounds, it is used in water treatment, chemical analysis, and certain crystal growth applications .

Mode of Action

It is known that the compound is highly soluble in water , which suggests that it can readily interact with its environment and potentially with various biological targets.

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability.

Result of Action

Its use in water treatment, chemical analysis, and certain crystal growth applications suggests that it may have significant effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it can readily interact with its environment.

生化分析

Biochemical Properties

It is known that Erbium(III) bromide hydrate is highly soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments

Cellular Effects

Given its solubility in water , it is possible that this compound could influence cell function by interacting with various cellular components

准备方法

Erbium(III) bromide hydrate can be synthesized through several methods:

Dissolution of Erbium(III) Oxide or Erbium Carbonate in Hydrobromic Acid: This method involves dissolving erbium(III) oxide (Er₂O₃) or erbium carbonate (Er₂(CO₃)₃) in hydrobromic acid (HBr).

Reaction of Erbium Metal with Bromine: The anhydrous form of erbium(III) bromide can be prepared by directly reacting erbium metal with bromine gas.

化学反应分析

Erbium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Erbium(III) bromide can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.

Substitution Reactions: This compound can undergo substitution reactions where the bromide ions are replaced by other anions. Common reagents for these reactions include halides and other nucleophiles.

科学研究应用

Chemical Properties and Preparation

Erbium(III) bromide hydrate is a highly soluble crystalline compound that can be synthesized through several methods:

- Dissolution of Erbium Oxide or Carbonate : Dissolving erbium(III) oxide (Er₂O₃) or carbonate (Er₂(CO₃)₃) in hydrobromic acid (HBr).

- Reaction of Erbium Metal with Bromine : Directly reacting erbium metal with bromine gas to form the anhydrous compound, which can then be hydrated.

These preparation methods ensure the availability of high-purity erbium compounds for various applications.

Chemistry

This compound serves as a precursor in the synthesis of other erbium compounds. Its high solubility makes it suitable for:

- Chemical Analysis : Utilized in analytical chemistry for various assays and reactions due to its ability to form stable complexes.

- Catalysis : Acts as a catalyst in organic reactions, particularly in processes requiring erbium ions .

Biology and Medicine

In biomedical research, erbium compounds are explored for their potential therapeutic properties:

- Imaging Techniques : Used as contrast agents in imaging modalities such as MRI due to their unique optical properties .

- Therapeutic Applications : Investigated for their role in drug delivery systems and photodynamic therapy .

Material Science

The compound plays a crucial role in the production of high-purity crystals:

- Optical Applications : Employed in the fabrication of laser materials and optical devices due to its favorable luminescent properties.

- Crystal Growth : Facilitates the growth of erbium-doped crystals used in telecommunications and electronics .

Case Studies

- Water Treatment : Research indicates that erbium compounds can effectively remove heavy metals from wastewater through precipitation reactions . This application is crucial for environmental remediation efforts.

- Biomedical Imaging : A study demonstrated that erbium-based contrast agents significantly enhance MRI images, providing clearer delineation of tissues compared to traditional agents . This advancement has implications for improved diagnostic capabilities.

- Optical Materials Development : In a recent project, this compound was used to develop new laser materials that exhibit enhanced efficiency and stability under operational conditions . This innovation could lead to advancements in telecommunications technology.

相似化合物的比较

Erbium(III) bromide hydrate can be compared with other similar compounds, such as:

Erbium(III) Chloride Hydrate (ErCl₃·xH₂O): Similar to this compound, this compound is used in chemical analysis and crystal growth applications.

Erbium(III) Fluoride (ErF₃): This compound is used in the production of infrared light-transmitting materials and up-converting luminescent materials.

Erbium(III) Iodide (ErI₃): This compound is used in similar applications as this compound but has different solubility and reactivity characteristics.

This compound stands out due to its high solubility in water and its specific applications in water treatment and chemical analysis .

生物活性

Erbium(III) bromide hydrate (ErBr3·xH2O) is a rare earth metal compound that has garnered attention for its potential biological applications, particularly in the fields of antimicrobial activity and interaction with biological macromolecules. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, DNA-binding capabilities, and interactions with serum proteins.

Antimicrobial Activity

Recent studies have indicated that erbium(III) complexes exhibit significant antimicrobial activity. A notable investigation involved the synthesis of erbium(III) complexes with fluoroquinolone antibiotics, such as enrofloxacin and levofloxacin. These complexes demonstrated enhanced antibacterial effects against various strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Xanthomonas campestris . The results showed that the antimicrobial activity of the erbium complexes was superior to that of the free fluoroquinolones, suggesting a synergistic effect when erbium is incorporated into these compounds .

Table 1: Antimicrobial Activity of Erbium(III) Complexes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Enrofloxacin | Staphylococcus aureus | 10 µg/mL |

| Erbium-Enrofloxacin Complex | Staphylococcus aureus | 5 µg/mL |

| Levofloxacin | Escherichia coli | 15 µg/mL |

| Erbium-Levofloxacin Complex | Escherichia coli | 7 µg/mL |

DNA-Binding Studies

The interaction of erbium(III) compounds with DNA has been another focal point of research. Studies employing UV-vis spectroscopy and viscosity measurements have revealed that these complexes can intercalate into calf-thymus DNA. This intercalation suggests a potential mechanism for their biological activity, as it may influence DNA replication and transcription processes .

Mechanism of Interaction

- Intercalation : The erbium complexes insert themselves between the base pairs of DNA, which can disrupt normal DNA functions.

- Binding Affinity : Fluorescence emission spectroscopy has shown a high affinity of these complexes for bovine and human serum albumin, indicating that they can effectively bind to proteins in biological systems .

Toxicity and Safety Profile

While the biological activity of this compound is promising, understanding its safety profile is crucial. In vitro studies have indicated low toxicity levels for macrophage cell lines when exposed to erbium-doped nanoparticles. This suggests that while erbium compounds exhibit biological activity, they may also possess a favorable safety profile for potential biomedical applications .

Table 2: Toxicity Assessment of Erbium Compounds

| Compound | Cell Line | Toxicity Level |

|---|---|---|

| Erbium-Doped Nanoparticles | Macrophage | Low |

| This compound | Not specified | Not classified |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of erbium(III) complexes against bacterial infections highlighted their potential as therapeutic agents. The research involved treating infected cultures with varying concentrations of erbium-enriched fluoroquinolones, demonstrating a significant reduction in bacterial growth compared to controls.

Case Study 2: Interaction with Biological Macromolecules

Another investigation focused on the binding characteristics of erbium complexes with serum proteins. The study utilized fluorescence spectroscopy to quantify binding constants and assess the reversible nature of these interactions, underscoring the potential for drug delivery applications in which erbium compounds could serve as carriers for therapeutic agents.

属性

IUPAC Name |

erbium(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGQBUPAJVAEP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Er+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3ErH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29843-93-4 | |

| Record name | Erbium(III) bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。